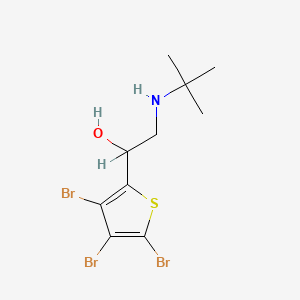
2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol is a chemical compound with the molecular formula C10H14Br3NOS. It is known for its unique structure, which includes a thienyl group substituted with three bromine atoms and a tert-butylamino group attached to an ethanol backbone .
Preparation Methods
The synthesis of 2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol typically involves the reaction of 3,4,5-tribromo-2-thiophenecarboxaldehyde with tert-butylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol or methanol and are carried out under controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atoms in the thienyl ring can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, modulating their activity. The bromine atoms in the thienyl ring may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol can be compared with similar compounds such as:
- 2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol
- 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol
- 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol
These compounds share a similar structure but differ in the number and position of bromine atoms on the thienyl ring. The unique arrangement of bromine atoms in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
62673-62-5 |
|---|---|
Molecular Formula |
C10H14Br3NOS |
Molecular Weight |
436.00 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(3,4,5-tribromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H14Br3NOS/c1-10(2,3)14-4-5(15)8-6(11)7(12)9(13)16-8/h5,14-15H,4H2,1-3H3 |
InChI Key |
GZIZNAUDKBTEPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C(=C(S1)Br)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















